molecular formula C13H17N3O4 B2416022 Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate CAS No. 76491-40-2

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate

Cat. No. B2416022
CAS RN: 76491-40-2
M. Wt: 279.296
InChI Key: GTEQUDFRRSOJGP-SNVBAGLBSA-N
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Description

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-DAPC and is a carbamate derivative of L-ornithine, an amino acid that is involved in the biosynthesis of polyamines. Bz-DAPC has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Protection of Benzylamines

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is used in the protection of benzylamines with carbon dioxide . The introduction and removal of protecting groups is ubiquitous in multi-step synthetic schemes. From a green chemistry standpoint, alternative strategies that employ in situ and reversible protection and deprotection sequences would be attractive .

Synthesis of Caged Compounds

The compound is used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation . This process is an important step in developing alternative synthetic routes to these compounds .

Deprotection of N-benzyl Carbamate

The compound is used in the efficient deprotection of N-benzyl carbamate (N-Cbz) group under mild conditions with a combination of hard Lewis acid and soft nucleophile .

Synthesis of Carbamates

Benzyl N-[(1R)-1,3-dicarbamoylpropyl]carbamate is used in the mechanochemical 1,1’-Carbonyldiimidazole-Mediated Synthesis of Carbamates . This new technology provides a sustainable method for the synthesis of carbamates using 1,1’-carbonyldiimidazole .

Anticonvulsant Production

The anticonvulsant N-methyl-O-benzyl carbamate was obtained in a vibrational ball-mill . This shows the compound’s potential use in the production of anticonvulsant drugs .

Synthesis of N-protected Amino Esters

Planetary ball-mill was suitable to develop a new sustainable method to access N-protected amino esters with no racemization . This indicates the compound’s potential use in the synthesis of N-protected amino esters .

properties

IUPAC Name

benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(15)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H2,15,18)(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEQUDFRRSOJGP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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